![molecular formula C29H31N3O4 B11046900 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-N,N'-diphenylcyclohexane-1,3-dicarboxamide](/img/structure/B11046900.png)
2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-N,N'-diphenylcyclohexane-1,3-dicarboxamide
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Overview
Description
2-[4-(DIMETHYLAMINO)PHENYL]-4-HYDROXY-4-METHYL-6-OXO-N1N3-DIPHENYLCYCLOHEXANE-13-DICARBOXAMIDE is a complex organic compound with a unique structure that includes a dimethylamino group, a hydroxy group, and a dicarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(DIMETHYLAMINO)PHENYL]-4-HYDROXY-4-METHYL-6-OXO-N1N3-DIPHENYLCYCLOHEXANE-13-DICARBOXAMIDE typically involves multiple steps. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with cyclohexanone in the presence of a base to form an intermediate. This intermediate is then reacted with phenyl isocyanate to form the final product. The reaction conditions often include the use of solvents such as toluene or acetonitrile and may require heating to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(DIMETHYLAMINO)PHENYL]-4-HYDROXY-4-METHYL-6-OXO-N1N3-DIPHENYLCYCLOHEXANE-13-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the carbonyl groups leads to the formation of alcohols.
Scientific Research Applications
2-[4-(DIMETHYLAMINO)PHENYL]-4-HYDROXY-4-METHYL-6-OXO-N1N3-DIPHENYLCYCLOHEXANE-13-DICARBOXAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-[4-(DIMETHYLAMINO)PHENYL]-4-HYDROXY-4-METHYL-6-OXO-N1N3-DIPHENYLCYCLOHEXANE-13-DICARBOXAMIDE involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes and receptors, modulating their activity. The hydroxy and carbonyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile: Shares the dimethylamino group and aromatic structure but differs in the core structure and functional groups.
4-Hydroxy-2-quinolones: Similar in having a hydroxy group and aromatic structure but differ in the overall molecular framework.
Uniqueness
2-[4-(DIMETHYLAMINO)PHENYL]-4-HYDROXY-4-METHYL-6-OXO-N1N3-DIPHENYLCYCLOHEXANE-13-DICARBOXAMIDE is unique due to its combination of functional groups and the specific arrangement of atoms
Properties
Molecular Formula |
C29H31N3O4 |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-1-N,3-N-diphenylcyclohexane-1,3-dicarboxamide |
InChI |
InChI=1S/C29H31N3O4/c1-29(36)18-23(33)25(27(34)30-20-10-6-4-7-11-20)24(19-14-16-22(17-15-19)32(2)3)26(29)28(35)31-21-12-8-5-9-13-21/h4-17,24-26,36H,18H2,1-3H3,(H,30,34)(H,31,35) |
InChI Key |
JZDQPFMNHKCXQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C(C1C(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)N(C)C)C(=O)NC4=CC=CC=C4)O |
Origin of Product |
United States |
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